

(S)-H8-BINAP: A Deep Dive into Structure, Chirality, and Catalytic Prowess

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-H8-BINAP

Cat. No.: B145032

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-H8-BINAP** ((S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl), a chiral phosphine ligand pivotal in asymmetric catalysis. We will explore its unique structural features, the principles of axial chirality that govern its stereoselectivity, and its applications in key chemical transformations, supported by experimental data and procedural insights.

The Structure and Physicochemical Properties of (S)-H8-BINAP

(S)-H8-BINAP is a derivative of the well-known BINAP ligand, where the naphthalene rings are partially hydrogenated. This modification imparts distinct structural and electronic properties that translate to enhanced catalytic activity and enantioselectivity in various reactions.

Table 1: Physicochemical Properties of (S)-H8-BINAP

Property	Value
Chemical Formula	C ₄₄ H ₄₀ P ₂
Molecular Weight	630.74 g/mol
Appearance	White to off-white powder
CAS Number	139139-93-8
InChI Key	ANSOKCGDSQQISA-UHFFFAOYSA-N
SMILES	C1CCc2c(C1)ccc(P(c3cccc3)c4cccc4)c2-c5c6CCCCc6ccc5P(c7cccc7)c8cccc8

Structural Data:

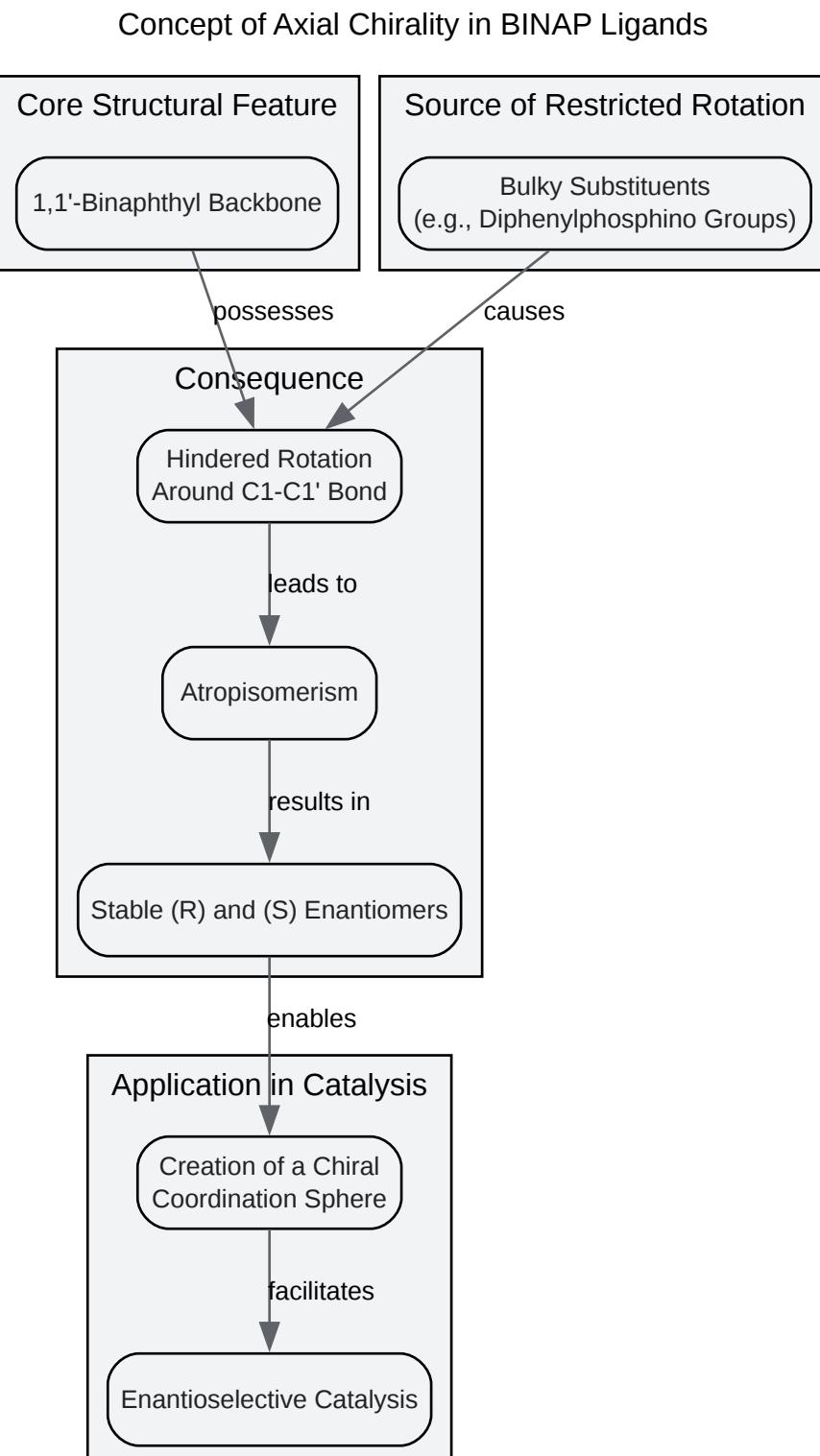
While a specific crystallographic information file (CIF) for **(S)-H8-BINAP** is not readily available in open-access databases, the fundamental structural characteristics can be inferred from its parent compound, (S)-BINAP, and related H8-BINOL derivatives. The key structural feature is the C2 symmetry and the atropisomerism arising from restricted rotation around the C1-C1' bond connecting the two partially hydrogenated naphthyl rings. It is this restricted rotation that gives rise to the molecule's stable chirality. For the parent (S)-BINAP, the dihedral angle between the naphthyl groups is approximately 90°.^[1] It is postulated that the hydrogenation of the naphthalene rings in H8-BINAP may lead to a slightly different dihedral angle, which in turn influences the geometry and efficacy of its metal complexes in catalysis.

Axial Chirality: The Source of Stereoselectivity

Unlike molecules with traditional chiral centers (e.g., an asymmetric carbon atom), the chirality of **(S)-H8-BINAP** originates from the non-planar arrangement of its naphthyl rings, a phenomenon known as axial chirality or atropisomerism. The steric hindrance imposed by the bulky diphenylphosphino groups at the 2 and 2' positions, combined with the geometry of the binaphthyl backbone, prevents free rotation around the C1-C1' single bond. This restricted rotation results in two stable, non-superimposable mirror-image conformations: the (R)- and (S)-enantiomers.

The designation of (S) or (R) for axially chiral biaryls is determined by the Cahn-Ingold-Prelog (CIP) priority rules, viewing the molecule along the axis of chirality.

Below is a logical diagram illustrating the concept of axial chirality in BINAP systems.



[Click to download full resolution via product page](#)

Caption: Logical flow from the biaryl backbone to enantioselective catalysis.

Performance in Asymmetric Catalysis

(S)-H8-BINAP has demonstrated superior performance over its parent compound, BINAP, in several asymmetric catalytic reactions, most notably in ruthenium-catalyzed hydrogenations of unsaturated carboxylic acids. The enhanced performance is attributed to the electronic and steric modifications resulting from the partial hydrogenation of the naphthyl rings.

Table 2: Performance of $\text{Ru}(\text{OAc})_2[\text{(S)-H8-BINAP}]$ in Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

Substrate	Product	S/C Ratio	Solvent	H ₂ Pressure (atm)	Temp (°C)	Time (h)	Conversion (%)	ee (%)
Tiglic Acid	(S)-2-Methylbutanoic acid	100-1000	Methanol	4	50	12	>99	95
(E)-2-Methyl-2-butenoic acid	(S)-2-Methylbutanoic acid	100-1000	Methanol	4	50	12	>99	97
Itaconic acid	(S)-Methylsuccinic acid	100-1000	Methanol	4	50	12	>99	95
Naproxen precursor	(S)-Naproxen	100-1000	Methanol	135	50	12	>99	97

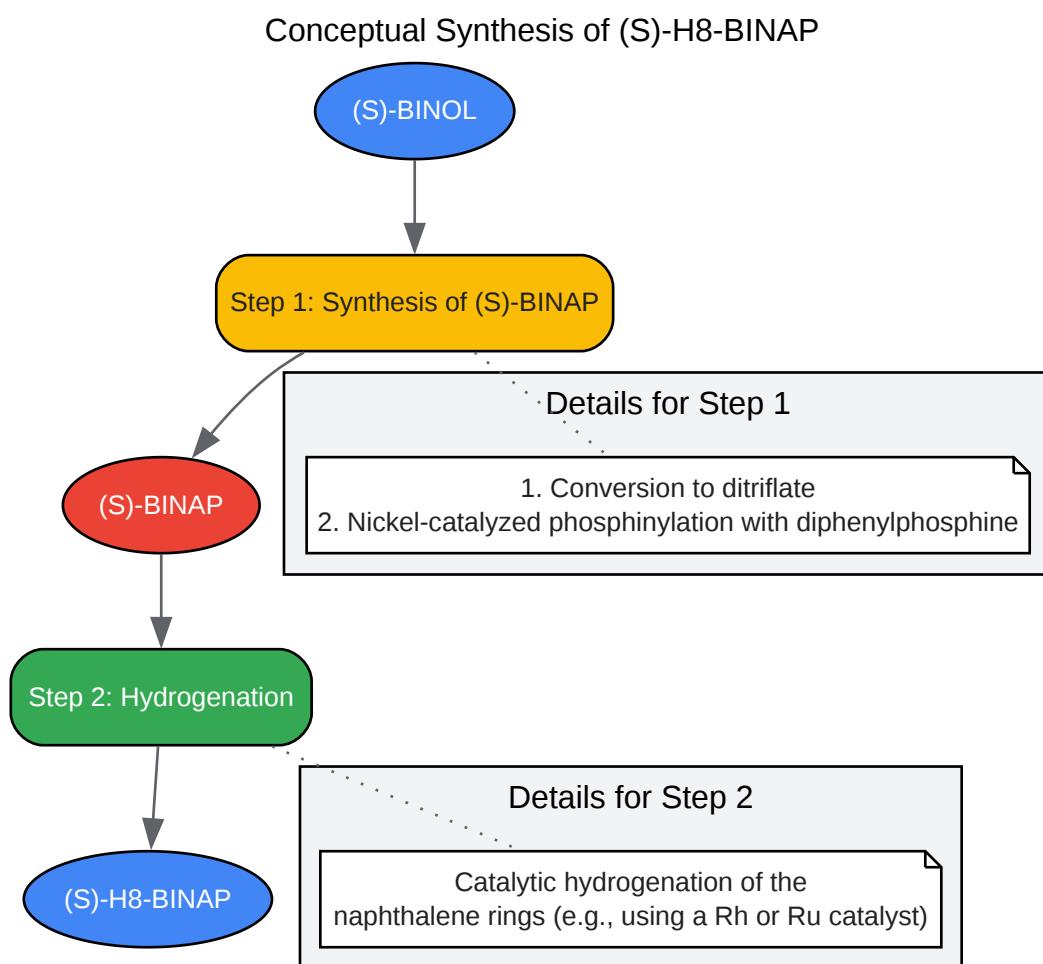
Data compiled from various sources reporting on the catalytic activity of Ru-(S)-H8-BINAP.

Experimental Protocols

Synthesis of (S)-H8-BINAP

A definitive, detailed experimental protocol for the synthesis of **(S)-H8-BINAP** is not readily available in the public domain. However, the synthesis is conceptually a two-step process starting from commercially available **(S)-BINOL** ((S)-1,1'-Bi-2-naphthol).

Conceptual Synthesis Workflow:



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **(S)-H8-BINAP** from **(S)-BINOL**.

A detailed protocol for the synthesis of the precursor, **(S)-BINAP**, from **(S)-BINOL** is well-established and can be adapted for the first step. The second step involves the catalytic

hydrogenation of the aromatic rings of the binaphthyl core.

Protocol for the Synthesis of the Precursor, (S)-BINAP, from (S)-BINOL:

This protocol is based on established literature procedures for the synthesis of BINAP.

Materials:

- (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
- Pyridine, anhydrous
- Trifluoromethanesulfonic anhydride (Tf_2O)
- Dichloromethane (DCM), anhydrous
- [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride ($\text{NiCl}_2(\text{dppe})$)
- Diphenylphosphine (Ph_2PH)
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Dimethylformamide (DMF), anhydrous
- Methanol
- Hexane
- Silica gel

Procedure:

- Preparation of (S)-BINOL ditriflate:
 - In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-BINOL in anhydrous DCM.
 - Cool the solution in an ice bath and add anhydrous pyridine.

- Slowly add trifluoromethanesulfonic anhydride to the cooled solution.
- Allow the reaction to warm to room temperature and stir overnight.
- Work-up the reaction by adding hexane and filtering through a pad of silica gel.
- Concentrate the filtrate under reduced pressure to obtain the (S)-BINOL ditriflate.
- Nickel-catalyzed Phosphinylation:
 - In a separate oven-dried flask under an inert atmosphere, add $\text{NiCl}_2(\text{dppe})$ and anhydrous DMF.
 - Add diphenylphosphine to the suspension.
 - Heat the mixture to 100 °C for approximately 30 minutes.
 - In another flask, dissolve the (S)-BINOL ditriflate and DABCO in anhydrous DMF.
 - Add the solution of the ditriflate and DABCO to the heated nickel-phosphine mixture.
 - Maintain the reaction at 100 °C, monitoring for the consumption of the ditriflate (typically 24-48 hours). Additional portions of diphenylphosphine may be required.
 - Upon completion, cool the reaction mixture to induce crystallization of (S)-BINAP.
 - Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Conceptual Step 2: Hydrogenation of (S)-BINAP to **(S)-H8-BINAP**:

The conversion of (S)-BINAP to **(S)-H8-BINAP** involves the selective hydrogenation of the four aromatic rings of the binaphthyl core. This is typically achieved using a transition metal catalyst, such as rhodium or ruthenium, under a hydrogen atmosphere. The specific conditions (catalyst loading, hydrogen pressure, temperature, and solvent) would need to be optimized to achieve high conversion and yield without racemization.

Asymmetric Hydrogenation of an Unsaturated Carboxylic Acid using a Ru/(S)-H8-BINAP Catalyst

This is a general protocol based on literature procedures for similar reactions.

Materials:

- $\text{Ru}(\text{OAc})_2[\text{(S)-H8-BINAP}]$ catalyst
- Unsaturated carboxylic acid substrate
- Methanol (or other suitable solvent), degassed
- Hydrogen gas (high purity)
- Autoclave or high-pressure reactor

Procedure:

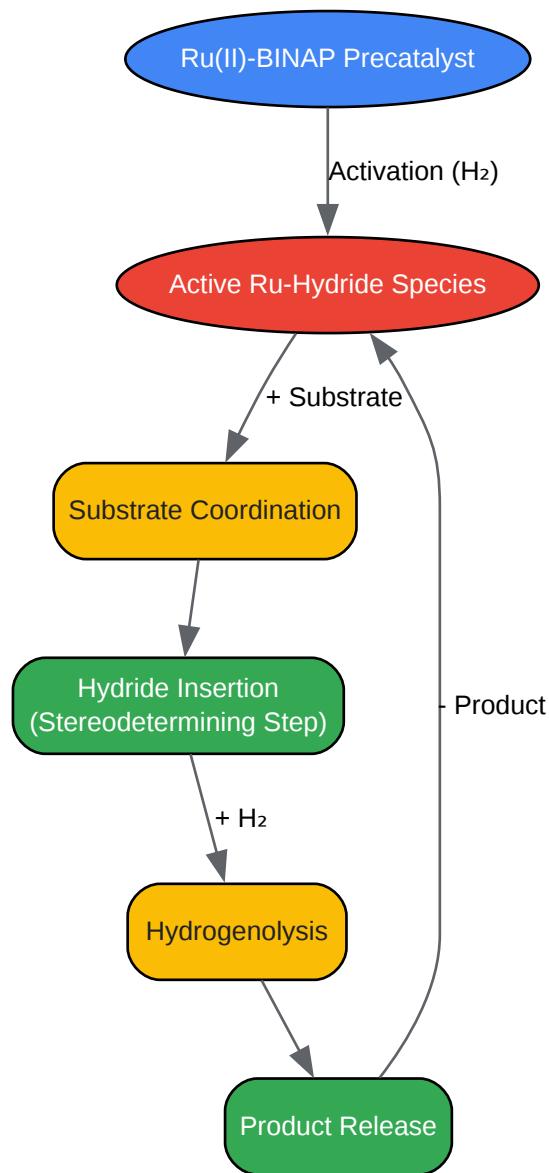
- Catalyst and Substrate Preparation:
 - In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the $\text{Ru}(\text{OAc})_2[\text{(S)-H8-BINAP}]$ catalyst and the unsaturated carboxylic acid substrate. The substrate-to-catalyst (S/C) ratio typically ranges from 100 to 1000.
- Solvent Addition:
 - Add the degassed solvent (e.g., methanol) to the glass liner.
- Reaction Setup:
 - Seal the autoclave.
 - Purge the system with hydrogen gas several times to remove any residual air.
- Hydrogenation:
 - Pressurize the autoclave to the desired hydrogen pressure (e.g., 4-100 atm).
 - Heat the reaction to the desired temperature (e.g., 50 °C) with stirring.

- Maintain the reaction under these conditions for the required time (e.g., 12-24 hours), monitoring the hydrogen uptake.
- Work-up and Analysis:
 - After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
 - Open the autoclave and remove the reaction mixture.
 - Remove the solvent under reduced pressure.
 - The crude product can be purified by standard techniques such as chromatography or crystallization.
 - Determine the conversion and enantiomeric excess (ee) of the product using appropriate analytical methods (e.g., chiral HPLC or GC).

Catalytic Cycle for Ru/BINAP-Catalyzed Asymmetric Hydrogenation:

The mechanism of Ru/BINAP-catalyzed asymmetric hydrogenation is complex and can vary depending on the substrate and reaction conditions. A generally accepted catalytic cycle for the hydrogenation of ketones is depicted below. A similar mechanism, involving the coordination of the carboxylic acid, is proposed for the hydrogenation of unsaturated acids.

Simplified Catalytic Cycle for Ru/BINAP Asymmetric Hydrogenation

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for Ru/BINAP-catalyzed asymmetric hydrogenation.

Conclusion

(S)-H8-BINAP stands out as a highly effective chiral ligand for asymmetric catalysis, particularly in ruthenium-catalyzed hydrogenation reactions. Its unique structural feature of axial chirality, arising from restricted rotation about the binaphthyl bond, allows for the creation of a well-defined chiral environment around the metal center, leading to excellent

enantioselectivity. The partial hydrogenation of the naphthyl rings in **(S)-H8-BINAP**, compared to its parent compound (S)-BINAP, results in modified steric and electronic properties that often translate to superior catalytic performance. This technical guide has provided an in-depth look at the structure, chirality, and catalytic applications of **(S)-H8-BINAP**, offering valuable insights for researchers and professionals in the fields of chemistry and drug development. Further exploration into the synthesis and structural characterization of **(S)-H8-BINAP** will undoubtedly continue to expand its utility in the synthesis of enantiomerically pure molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BINAP - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(S)-H8-BINAP: A Deep Dive into Structure, Chirality, and Catalytic Prowess]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145032#s-h8-binap-structure-and-axial-chirality]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com